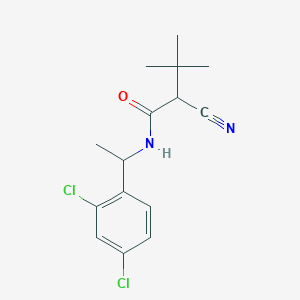![molecular formula C10H21NO4 B148627 Carbamic acid, [(1R,2R)-3-hydroxy-1-(hydroxymethyl)-2-methylpropyl]-, 1,1- CAS No. 137106-00-4](/img/structure/B148627.png)
Carbamic acid, [(1R,2R)-3-hydroxy-1-(hydroxymethyl)-2-methylpropyl]-, 1,1-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, [(1R,2R)-3-hydroxy-1-(hydroxymethyl)-2-methylpropyl]-, 1,1- is a carbamate compound that has been used in various scientific research studies. It is a white crystalline solid that is soluble in water and alcohol. This compound has been found to have several potential applications in the fields of biochemistry, pharmacology, and medicine.
Wirkmechanismus
The mechanism of action of carbamic acid, [(1R,2R)-3-hydroxy-1-(hydroxymethyl)-2-methylpropyl]-, 1,1- is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes in the body. This inhibition can lead to various physiological and biochemical effects.
Biochemical and Physiological Effects:
Carbamic acid, [(1R,2R)-3-hydroxy-1-(hydroxymethyl)-2-methylpropyl]-, 1,1- has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the body, which can have various physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
Carbamic acid, [(1R,2R)-3-hydroxy-1-(hydroxymethyl)-2-methylpropyl]-, 1,1- has several advantages and limitations for lab experiments. One of the advantages is that it is readily available and relatively easy to synthesize. It has also been found to be stable under a wide range of experimental conditions. However, one of the limitations is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on carbamic acid, [(1R,2R)-3-hydroxy-1-(hydroxymethyl)-2-methylpropyl]-, 1,1-. One possible direction is to further investigate its mechanism of action and its effects on various physiological processes. Another direction is to explore its potential as a starting material for the synthesis of novel pharmaceutical compounds. Additionally, research could be conducted to investigate the potential applications of this compound in other fields, such as agriculture and environmental science.
In conclusion, carbamic acid, [(1R,2R)-3-hydroxy-1-(hydroxymethyl)-2-methylpropyl]-, 1,1- is a carbamate compound that has been used in various scientific research applications. It can be synthesized using several methods and has several potential applications in the fields of biochemistry, pharmacology, and medicine. Its mechanism of action and physiological effects are not fully understood, but it has been shown to inhibit the activity of acetylcholinesterase. While it has several advantages for lab experiments, its limitations include its unclear mechanism of action. Future research could investigate its mechanism of action, its potential as a starting material for the synthesis of novel pharmaceutical compounds, and its potential applications in other fields.
Synthesemethoden
Carbamic acid, [(1R,2R)-3-hydroxy-1-(hydroxymethyl)-2-methylpropyl]-, 1,1- can be synthesized using several methods. One of the most common methods is the reaction of N,N-dimethylcarbamoyl chloride with (1R,2R)-3-hydroxy-1-(hydroxymethyl)-2-methylpropylamine. This reaction results in the formation of the desired carbamate compound.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, [(1R,2R)-3-hydroxy-1-(hydroxymethyl)-2-methylpropyl]-, 1,1- has been used in various scientific research studies. It has been found to have potential applications in the fields of biochemistry, pharmacology, and medicine. This compound has been used as a substrate for the study of carbamate hydrolases, which are enzymes that catalyze the hydrolysis of carbamate compounds. It has also been used as a starting material for the synthesis of various pharmaceutical compounds.
Eigenschaften
CAS-Nummer |
137106-00-4 |
|---|---|
Molekularformel |
C10H21NO4 |
Molekulargewicht |
219.28 g/mol |
IUPAC-Name |
tert-butyl N-[(2R,3R)-1,4-dihydroxy-3-methylbutan-2-yl]carbamate |
InChI |
InChI=1S/C10H21NO4/c1-7(5-12)8(6-13)11-9(14)15-10(2,3)4/h7-8,12-13H,5-6H2,1-4H3,(H,11,14)/t7-,8-/m0/s1 |
InChI-Schlüssel |
UVJGVLWHUKJSTK-YUMQZZPRSA-N |
Isomerische SMILES |
C[C@@H](CO)[C@H](CO)NC(=O)OC(C)(C)C |
SMILES |
CC(CO)C(CO)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(CO)C(CO)NC(=O)OC(C)(C)C |
Synonyme |
Carbamic acid, [(1R,2R)-3-hydroxy-1-(hydroxymethyl)-2-methylpropyl]-, 1,1- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















